(3-Bromo-5-fluorophenyl)methanethiol
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Overview
Description
(3-Bromo-5-fluorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fifth position on the phenyl ring, along with a methanethiol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)methanethiol typically involves the introduction of the bromine and fluorine atoms onto the phenyl ring, followed by the attachment of the methanethiol group. One common method involves the bromination of 3-fluorotoluene, followed by thiolation to introduce the methanethiol group. The reaction conditions often include the use of bromine or a brominating agent, a thiolating agent such as thiourea, and appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products.
Substitution: Substituted phenylmethanethiol derivatives.
Scientific Research Applications
(3-Bromo-5-fluorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-fluorophenyl)methanethiol
- (3-Bromo-5-chlorophenyl)methanethiol
- (3-Bromo-5-methylphenyl)methanethiol
Uniqueness
(3-Bromo-5-fluorophenyl)methanethiol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the methanethiol group provides distinct properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C7H6BrFS |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(3-bromo-5-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 |
InChI Key |
IQOPEFGSSSKONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CS |
Origin of Product |
United States |
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